molecular formula C18H16ClN3OS2 B2854071 N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide CAS No. 638997-43-0

N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide

Cat. No. B2854071
CAS RN: 638997-43-0
M. Wt: 389.92
InChI Key: CRAWBEMBNWLSEB-UHFFFAOYSA-N
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Description

N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various cellular and molecular processes.

Mechanism of Action

The exact mechanism of action of N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cellular growth and proliferation. Specifically, N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression. By inhibiting HDAC activity, N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A may alter the expression of genes involved in cellular growth and proliferation, leading to the observed anti-cancer effects.
Biochemical and Physiological Effects:
N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of various signaling pathways involved in cellular growth and proliferation. Additionally, N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A has been shown to have neuroprotective effects, potentially through the modulation of oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A in lab experiments is its specificity for HDAC inhibition, which allows for the investigation of the role of HDAC in various cellular and molecular processes. Additionally, N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A has been shown to have low toxicity in vitro, making it a relatively safe compound to work with. However, one limitation of using N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A. One area of interest is the development of new derivatives of N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A with improved solubility and bioavailability, which may enhance its effectiveness as a therapeutic agent. Additionally, further investigation into the mechanism of action of N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A may lead to the identification of new targets for drug development. Finally, the potential neuroprotective effects of N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A warrant further investigation in the context of neurodegenerative diseases.

Synthesis Methods

The synthesis of N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A involves several steps, starting with the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl sulfide. This intermediate is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone, which is subsequently cyclized to form the thiadiazole ring. The final step involves the reaction of the thiadiazole with 3-phenylpropanoyl chloride to form N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A.

Scientific Research Applications

N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and drug discovery. In cancer research, N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In neurobiology, N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A has been used as a lead compound for the development of new drugs targeting various cellular and molecular processes.

properties

IUPAC Name

N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS2/c19-15-8-4-7-14(11-15)12-24-18-22-21-17(25-18)20-16(23)10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAWBEMBNWLSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

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